molecular formula C14H17N3O2S B2768262 N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903152-92-0

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2768262
CAS No.: 1903152-92-0
M. Wt: 291.37
InChI Key: JALADTRPTVANEE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that features a benzamide core linked to a thiazole ring through an ether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Etherification: The thiazole ring is then etherified with 4-hydroxybenzamide under basic conditions to form the intermediate 4-(1,3-thiazol-2-yloxy)benzamide.

    Amidation: The final step involves the reaction of the intermediate with N-(2-dimethylamino)ethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the dimethylaminoethyl group.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a benzamide core.

    N-[2-(dimethylamino)ethyl]methacrylamide: Similar in structure but with a methacrylamide core.

Uniqueness

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is unique due to its specific combination of a benzamide core and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17(2)9-7-15-13(18)11-3-5-12(6-4-11)19-14-16-8-10-20-14/h3-6,8,10H,7,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALADTRPTVANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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